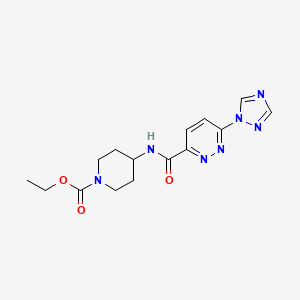![molecular formula C24H22N4O4S2 B2357101 N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-47-2](/img/structure/B2357101.png)
N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry . They are key structural compounds for many products that are characterized by a variety of biological properties .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives . These compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
Benzothiazoles undergo regioselective C2–H functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts . These phosphonium salts react with a wide range of O- and N-centered nucleophiles to give the corresponding ethers, amines, and C–N biaryls .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by the nature of the substituents attached to the benzo[d]thiazole core .
Scientific Research Applications
Application in Kinase Inhibition
N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit excellent kinase selectivity and demonstrate robust efficacy in human lung and colon carcinoma xenograft models, indicating their potential use in cancer therapy (Borzilleri et al., 2006).
Involvement in Crystal Structure Analysis
A derivative of this compound crystallizes with two independent molecules in its structure, which differ in the orientation of the pyridine ring with respect to the benzene ring. This suggests the compound's potential in crystallography and structural analysis (Artheswari et al., 2019).
Antimicrobial and Antifungal Properties
Derivatives of this compound have been synthesized and studied for their antimicrobial activities against gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi. This highlights the compound's potential use in developing new antimicrobial agents (Patel & Patel, 2015).
Use in Psychotropic, Anti-inflammatory, and Cytotoxicity Screening
These compounds have been found active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. They exhibit marked sedative action, reveal high anti-inflammatory activity, have selective cytotoxic effects concerning tumor cell lines, and demonstrate antimicrobial action. This suggests their potential use in the development of new drugs for various therapeutic applications (Zablotskaya et al., 2013).
Potential in Anticancer Activity
Some this compound derivatives have shown promising results as new anticancer agents, as indicated in screenings carried out under the Developmental Therapeutic Program of the National Cancer Institute (Horishny et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c29-23(18-8-10-20(11-9-18)34(30,31)27-13-15-32-16-14-27)28(17-19-5-3-4-12-25-19)24-26-21-6-1-2-7-22(21)33-24/h1-12H,13-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZFGMSYOPOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357033.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2357034.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)
![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)

